Product packaging for Cizolirtine(Cat. No.:CAS No. 142155-43-9)

Cizolirtine

Cat. No.: B235439
CAS No.: 142155-43-9
M. Wt: 259.35 g/mol
InChI Key: DCMJBKFKXGPPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cizolirtine is a centrally-acting, non-opioid analgesic and a modulator of neuropeptide release. Its primary researched mechanism of action involves the inhibition of substance P and calcitonin gene-related peptide (CGRP) release at the spinal cord level . This action is believed to be linked to an increase in extracellular levels of noradrenaline and serotonin, which subsequently modulates the transmission of nociceptive signals . Preclinical data indicates that this compound exhibits antinociceptive properties in various models of acute pain, including those induced by chemical, thermal, and mechanical stimuli . It has also shown efficacy in animal models of chronic neuropathic pain, alleviating allodynia against cold and mechanical stimulations . Beyond pain research, this compound has been investigated for its potential in urological studies. It demonstrates a promising profile for overactive bladder and certain forms of urinary incontinence, as it can reduce vesical contractions and regularize micturition patterns in animal models . The compound has undergone clinical development for these conditions, including Phase II and III trials for pain and Phase II trials for overactive bladder and stress urinary incontinence, though its development has since been discontinued . As part of its preclinical safety profile, a comprehensive battery of genotoxicity studies, including Ames test, Mouse Lymphoma assay, and an in vivo micronucleus assay, suggested that this compound does not pose a genotoxic risk . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O B235439 Cizolirtine CAS No. 142155-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMJBKFKXGPPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869923
Record name Cizolirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142155-43-9
Record name Cizolirtine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cizolirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereochemical Investigations of Cizolirtine

Foundational Synthetic Routes for Cizolirtine

Early synthetic efforts towards this compound involved the preparation of the racemic mixture, often through organometallic additions to carbonyl compounds. One reported foundational route involved the reaction of diphenylzinc (B92339) with pyrazolcarbaldehyde in the presence of chiral ligands. This method yielded this compound with enantiomeric excess (ee) values ranging from 78% to 85% sci-hub.sethieme-connect.de. These approaches typically fall under the broader category of asymmetric addition reactions, where organometallic reagents, activated by chiral ligands or catalysts, add to prochiral carbonyl substrates to create a new stereogenic center.

Enantioselective Synthesis Strategies for this compound

The critical need to obtain enantiomerically pure this compound for comprehensive biological evaluation has driven the development of specific enantioselective synthesis and resolution techniques. These strategies primarily involve asymmetric reduction and chromatographic separation methods.

Asymmetric Reduction Approaches in this compound Synthesis

Asymmetric reduction of prochiral ketones is a well-established method for generating chiral alcohols, a structural motif present in this compound.

A significant advancement in the enantioselective synthesis of this compound involves the application of oxazaborolidine-catalyzed asymmetric borane (B79455) reduction. This methodology, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, utilizes chiral oxazaborolidine catalysts to mediate the highly enantioselective reduction of ketones to secondary alcohols using borane as the reducing agent ru.nlorganic-chemistry.orgsigmaaldrich.com. For this compound synthesis, this approach has been successfully applied to the reduction of pyrazolyl phenyl ketone precursors, enabling the preparation of both (R)- and (S)-Cizolirtine with notable enantioselectivity uclan.ac.ukscite.airesearchgate.net. The mechanism involves the formation of a ternary complex where the oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone, directing the hydride transfer to one face of the carbonyl group, thereby controlling the stereochemistry of the resulting alcohol ru.nlorganic-chemistry.org.

Chromatographic Resolution Techniques for this compound Enantiomers

When direct asymmetric synthesis is challenging or when a racemic mixture is readily available, chromatographic techniques offer powerful means for separating enantiomers.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has been instrumental in resolving the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for a wide range of chiral compounds phenomenex.comresearchgate.net. Specifically, the amylose tris(3,5-dimethylphenyl carbamate) CSP, known commercially as Chiralpak AD, has been utilized for the enantiomeric resolution of this compound and its related metabolites nih.govmdpi.com. Another effective CSP, Chiralpak IG-U, has also been reported for this compound separation, often employing normal-phase mobile systems like hexane/ethanol mixtures mdpi-res.com. The separation is achieved through differential interactions between the enantiomers and the chiral environment provided by the CSP.

Table 1: Chiral Stationary Phase Chromatography for this compound Enantiomer Separation

Column TypeMobile Phase CompositionFlow Rate (ml/min)Detection Wavelength (nm)Resolution (Rs) for this compound
Chiralpak ADHexane/2-propanol/triethylamine (80:20:0.05, v/v/v)1.02301.20
Chiralpak IG-Un-Hexane/Ethanol (90:10, v/v)Not specifiedNot specified5.27

Capillary electrophoresis (CE) provides an alternative and complementary technique for the enantiomeric separation and purity assessment of this compound. Cyclodextrin-modified micellar electrokinetic chromatography (MEKC) has proven effective for the simultaneous separation of this compound and its degradation products nih.govbenthamopen.com. This method utilizes cyclodextrins, such as hydroxypropyl-beta-cyclodextrin, as chiral selectors within a micellar buffer system, typically containing sodium dodecyl sulfate (B86663) (SDS) and a buffer like disodium (B8443419) tetraborate. The precise composition of the buffer, including the concentration of these components and the pH, is crucial for achieving baseline separation and accurate enantiomeric purity determination nih.gov. CE offers advantages such as low sample and buffer consumption, high separation efficiency, and rapid analysis times, making it suitable for quality control and stability studies of chiral pharmaceuticals like this compound nih.govresearchgate.net.

Table 2: Capillary Electrophoresis for this compound Enantiomeric Purity Assessment

CE ModeChiral SelectorBuffer CompositionpHApplication
MEKCHydroxypropyl-beta-cyclodextrin60 mM HP-β-CD, 150 mM SDS, 50 mM Na₂B₄O₇9.2Enantiomeric purity determination and stability control

Compound Names:

Common Name
This compound

Preclinical Pharmacological Characterization of Cizolirtine

Evaluation of Cizolirtine in Animal Models of Nociception

The antinociceptive profile of this compound has been extensively evaluated in a range of animal models designed to assess different facets of pain perception. These models utilize various noxious stimuli to elicit pain-related behaviors, providing insights into the compound's potential therapeutic applications.

Acute Pain Models Investigated with this compound

This compound has shown efficacy in several rodent models of acute pain. thieme-connect.comthieme-connect.com These models are crucial for the initial screening and characterization of potential analgesic compounds.

This compound has been shown to dose-dependently reduce pain behaviors induced by chemical stimuli. thieme-connect.comthieme-connect.com In these models, an irritating chemical is administered to induce a nociceptive response.

Phenylquinone-Induced Writhing in Mice: this compound demonstrated antinociceptive activity against phenylquinone-induced writhing. nih.gov

Acetic Acid-Induced Writhing in Mice and Rats: The compound was also effective in reducing the number of writhes induced by the intraperitoneal injection of acetic acid in both mice and rats. thieme-connect.comnih.govthieme-connect.com

Chemical Stimulus Model Species Effect of this compound
Phenylquinone-Induced WrithingMiceAntinociceptive activity observed nih.gov
Acetic Acid-Induced WrithingMiceDose-dependent reduction in writhing thieme-connect.comnih.govthieme-connect.com
Acetic Acid-Induced WrithingRatsDose-dependent reduction in writhing nih.gov

This compound has demonstrated efficacy in animal models that use noxious heat as the pain-inducing stimulus. thieme-connect.comthieme-connect.com These tests measure the latency of a withdrawal reflex to a thermal stimulus.

Tail-Flick Test: In this test, a heat source is applied to the animal's tail, and the time taken to flick the tail away is measured. This compound was shown to have antinociceptive activity in the tail-flick test. thieme-connect.comnih.govthieme-connect.com

Plantar Test (Hargreaves Method): This test measures the latency of paw withdrawal from a radiant heat source. This compound demonstrated antinociceptive effects in the plantar test. nih.gov

Hot-Plate Test: While specific data on this compound in the hot-plate test is not detailed in the provided results, this is a common thermal nociception model. conductscience.com

Thermal Stimulus Model Effect of this compound
Tail-Flick TestDemonstrated antinociceptive activity thieme-connect.comnih.govthieme-connect.com
Plantar TestDemonstrated antinociceptive activity nih.gov

The analgesic properties of this compound have also been assessed using mechanical stimuli to induce a pain response. thieme-connect.comthieme-connect.com

Tail-Pinch Test: This model involves applying mechanical pressure to the tail. This compound showed antinociceptive activity in the tail-pinch test. thieme-connect.comnih.govthieme-connect.com

Paw Pressure Test: In a model of neuropathic pain, this compound reversed mechanical allodynia, where a normally non-painful stimulus becomes painful, as measured by the vocalization threshold to paw pressure. nih.gov

Mechanical Stimulus Model Effect of this compound
Tail-Pinch TestDemonstrated antinociceptive activity thieme-connect.comnih.govthieme-connect.com
Paw Pressure Test (in neuropathic pain model)Reversed mechanical allodynia nih.gov

The formalin test is a widely used model of tonic pain and inflammation that produces a biphasic pain response. criver.commeliordiscovery.com The early phase is due to direct activation of nociceptors, while the late phase involves inflammatory processes and central sensitization. criver.complos.org this compound has been shown to be effective in both phases of the formalin test, indicating its potential to alleviate both acute nociceptive and inflammatory pain. nih.gov

Formalin Test Phase Effect of this compound
Early Phase (Neurogenic)Demonstrated antinociceptive activity nih.gov
Late Phase (Inflammatory)Demonstrated antinociceptive activity nih.gov

Capsaicin, the pungent component of chili peppers, directly activates nociceptors and is used to model neurogenic inflammation and pain. nih.govics.org this compound has been shown to effectively prevent pain-associated behaviors induced by the intradermal injection of capsaicin. thieme-connect.comnih.govthieme-connect.com This suggests that this compound can modulate the activity of primary afferent nociceptive neurons.

Capsaicin-Induced Pain Model Effect of this compound
Intradermal Capsaicin InjectionPrevents pain-associated behaviors thieme-connect.comnih.govthieme-connect.com

Chronic Neuropathic Pain Models Investigated with this compound

This compound has shown significant efficacy in various animal models of chronic neuropathic pain, a condition often challenging to treat with conventional analgesics. researchgate.netnih.gov

Alleviation of Allodynia in Sciatic Nerve Constriction Models

In the chronic constriction injury (CCI) model, a common method for inducing neuropathic pain by loosely ligating the sciatic nerve, this compound has demonstrated the ability to alleviate both mechanical and thermal allodynia. nih.govans-biotech.com Allodynia, a state where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. Research has shown that acute administration of this compound can reverse these pain-related behaviors in rats with sciatic nerve constriction. nih.gov These effects were notably antagonized by the α2-adrenoceptor antagonist idazoxan (B1206943), suggesting the involvement of the α2-adrenoceptor pathway in this compound's mechanism of action. nih.gov

Table 1: Effect of this compound on Allodynia in Sciatic Nerve Constriction Model

Stimulus Effect of this compound Antagonism
Mechanical (Vocalization Threshold) Reversal of allodynia Antagonized by idazoxan
Antihyperalgesic Effects in Streptozotocin-Induced Diabetic Neuropathy Models

This compound has also been investigated for its antihyperalgesic effects in the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rats. researchgate.netnih.gov This model mimics the painful diabetic neuropathy seen in humans. ans-biotech.comajol.info

In these studies, this compound significantly increased the paw withdrawal and vocalization thresholds in response to mechanical pressure in diabetic rats exhibiting mechanical hyperalgesia. nih.gov Notably, the antihyperalgesic effects of this compound were sustained under chronic treatment conditions. nih.gov Furthermore, acute administration of this compound was found to significantly decrease the spinal release of calcitonin gene-related peptide (CGRP) in diabetic rats, an effect that was prevented by the α2-adrenoceptor antagonist idazoxan. nih.gov This suggests that this compound's antihyperalgesic action in diabetic neuropathy involves an α2-adrenoceptor-dependent presynaptic inhibition of CGRP-containing primary afferent fibers. nih.gov The antihyperalgesic effects of this compound were also found to be influenced by adenosine (B11128) and serotonin (B10506) pathways. nih.gov

Table 2: Antihyperalgesic Effects of this compound in STZ-Induced Diabetic Neuropathy

Treatment Condition Key Finding Implied Mechanism
Acute Administration Increased mechanical nociceptive thresholds. nih.gov α2-adrenoceptor-dependent presynaptic inhibition of CGRP release. nih.gov

Assessment of this compound in Animal Models of Lower Urinary Tract Function

Beyond its analgesic properties, this compound has been evaluated for its effects on lower urinary tract function, particularly in models relevant to overactive bladder (OAB). thieme-connect.comkarger.com

Effects on Vesical Contraction Dynamics in Models of Increased Intraluminal Pressure

In a rat model characterized by increased intraluminal pressure, this compound was observed to reduce the width of vesical contractions without altering their rhythm. thieme-connect.comkarger.com This finding suggests a potential role for this compound in modulating bladder muscle contractility under conditions of pressure overload. karger.com The orientation and interaction of smooth muscle cells in the bladder wall are crucial for determining its behavior and the resulting intraluminal pressure during filling and voiding. vdoc.pub

Influence on Urodynamic Function in Isovolumetric Rhythmic Bladder Contraction Models

Further investigations in a rat model of isovolumetric rhythmic bladder contractions have shown that this compound has a clear effect on urodynamic function. thieme-connect.comkarger.com This type of model allows for the assessment of bladder contractility independent of urinary flow by occluding the bladder outlet. kup.at The maximum isovolumetric pressure generated during contractions is a key parameter measured in these studies. kup.at The ability of this compound to influence these contractions points to its potential therapeutic utility in conditions characterized by detrusor overactivity. karger.com

Molecular and Neurochemical Mechanisms of Cizolirtine Action

Modulation of Neuropeptide Release by Cizolirtine

This compound has been shown to significantly impact the release of the pain-related neuropeptides Substance P and Calcitonin Gene-Related Peptide (CGRP). nih.govresearchgate.net In vivo studies have demonstrated that this compound effectively reduces the spinal release of both of these neuropeptides in rats, suggesting a key mechanism for its analgesic properties. thieme-connect.com

This compound actively inhibits the release of Substance P in the spinal cord. nih.gov Substance P is a neuropeptide that plays a significant role in transmitting pain signals from the periphery to the central nervous system. wikipedia.orgmdpi.com By reducing its release, this compound can dampen the intensity of pain signals being relayed to the brain. Systemic administration of this compound has been observed to decrease the spinal outflow of Substance P-like material by as much as 50%. nih.govresearchgate.net

In addition to its effects on Substance P, this compound also inhibits the release of Calcitonin Gene-Related Peptide (CGRP) at the spinal level. nih.gov CGRP is a potent vasodilator and is involved in the transmission of nociceptive information. wikipedia.orgnih.gov In vitro studies have shown that this compound can reduce the potassium-evoked overflow of CGRP-like material by approximately 20%. nih.govresearchgate.net However, the in vivo effect of systemic this compound on CGRP release appears to be less pronounced than its effect on Substance P. nih.govresearchgate.net

The inhibitory effects of this compound on Substance P and CGRP release are concentration-dependent. nih.gov Both in vitro and in vivo studies have provided insights into this relationship.

In Vitro Findings: In studies using slices from the dorsal half of the lumbar enlargement of the spinal cord, this compound demonstrated a significant reduction in the potassium-evoked overflow of both Substance P-like material (SPLM) and CGRP-like material (CGRPLM). nih.gov

NeuropeptideThis compound ConcentrationPercentage Inhibition
Substance P-like material (SPLM)0.1 µM - 0.1 mM~25%
CGRP-like material (CGRPLM)0.1 µM - 1.0 µM~20%

In Vivo Findings: Intrathecal perfusion in anesthetized rats revealed that local application of this compound led to a marked decrease in spinal SPLM outflow, while the effect on CGRPLM was marginal. nih.gov Systemic administration of an analgesic dose of this compound also resulted in a significant reduction in spinal SPLM outflow, with no significant change in CGRPLM outflow. nih.govresearchgate.net

Administration RouteThis compound Concentration/DoseEffect on SPLM OutflowEffect on CGRPLM Outflow
Intrathecal (local)0.1 mMUp to -50%Marginal
Systemic (i.p.)80 mg/kg~ -50%Not significant

It is noteworthy that the effects of this compound on both SPLM and CGRPLM release, under both in vitro and in vivo conditions, were antagonized by idazoxan (B1206943), suggesting the involvement of alpha-2 adrenoceptors in its mechanism of action. nih.govresearchgate.net

Interactions of this compound with Neurotransmitter Systems

The modulatory effects of this compound on neuropeptide release are thought to be linked to its interaction with key neurotransmitter systems, particularly the noradrenergic and serotonergic systems. thieme-connect.com

The modulation of Substance P and CGRP by this compound is likely connected to an increase in extracellular levels of noradrenaline and serotonin (B10506). thieme-connect.com These neurotransmitters are integral components of the descending pain modulatory pathways.

The action of noradrenaline and serotonin within the noradrenergic pathway is proposed to induce a decrease in the release of Substance P and CGRP at the supraspinal level in primary afferent fibers. thieme-connect.com This enhancement of descending inhibitory control is a key component of this compound's analgesic effect. By increasing the activity of these inhibitory pathways, this compound can effectively reduce the transmission of nociceptive signals from the spinal cord to higher brain centers.

Evidence for Mediation Through Alpha-2 Adrenoceptor Systems

While direct binding assays have shown that this compound has no affinity for alpha-2 adrenergic receptors, its analgesic effects are nevertheless influenced by compounds that act on this system. nih.gov The effects of this compound were reportedly modified by the alpha-2 adrenoceptor blocker idazoxan and the norepinephrine (B1679862) reuptake inhibitor desipramine. nih.gov This suggests that while this compound does not directly bind to these receptors, its mechanism of action is at least partially dependent on the integrity of noradrenergic pathways, indicating an indirect modulation or downstream effect involving alpha-2 adrenoceptor systems.

Investigation into Adenosine (B11128) and Serotonin Receptor Involvement

The antihyperalgesic properties of this compound appear to be significantly mediated by adenosine and serotonin pathways. nih.gov In studies involving rats with diabetic neuropathy, the therapeutic effects of this compound were significantly diminished by the administration of antagonists for adenosine and serotonin receptors. nih.gov Specifically, pretreatment with the A₁-A₂ₐ receptor antagonist caffeine (B1668208) or the 5-HT₁₈/₁ₙ receptor antagonist GR-127,935 reduced the antihyperalgesic effects of this compound. nih.gov

Conversely, the effects of this compound were enhanced by agonists of these receptors. nih.gov A selective A₁ receptor agonist (CPA) and a selective 5-HT₁₈ receptor agonist (CP-94,253) both promoted this compound-induced antihyperalgesia. nih.gov Further investigation revealed a hierarchical relationship, where the blockade of A₁ receptors inhibited the potentiating effect of the 5-HT₁₈ agonist, suggesting that the adenosine A₁-mediated step occurs downstream of the serotonin 5-HT₁₈-mediated step in this compound's mechanism. nih.gov

Table 1: Modulation of this compound's Antihyperalgesic Effect by Receptor Ligands
CompoundReceptor TargetClassEffect on this compound Action
CaffeineA₁-A₂ₐ AdenosineAntagonistReduced
GR-127,9355-HT₁₈/₁ₙ SerotoninAntagonistReduced
CPA (N⁶-Cyclopentyladenosine)A₁ AdenosineAgonistPromoted
CP-94,2535-HT₁₈ SerotoninAgonistPromoted

Ligand Binding Profile of this compound

This compound is distinguished by its lack of interaction with several classical receptor systems associated with pain and inflammation.

Absence of Direct Ligand Binding to Opioid Receptors

Pharmacological studies have confirmed that this compound is a non-opioid agent. nih.gov It is not a ligand for opioid receptors and shows no direct binding affinity for this class of receptors, which differentiates its mechanism from that of many common analgesics. nih.gov

Lack of Affinity for Prostaglandin (B15479496) Biosynthesis Pathways

This compound's mechanism is also independent of the prostaglandin pathway. nih.gov Research has shown that it does not inhibit prostaglandin biosynthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org This lack of interaction is consistent with findings that this compound does not possess significant anti-inflammatory activity. nih.gov

Table 2: Ligand Binding and Pathway Interaction Profile of this compound
Receptor/PathwayBinding/Interaction
Alpha-2 AdrenoceptorsNo direct affinity
Opioid ReceptorsNo direct affinity
Prostaglandin BiosynthesisNo inhibition

Mechanistic Insights into this compound's Effects on Bladder Function

This compound has demonstrated efficacy in treating overactive bladder (OAB), and the mechanistic basis for this effect appears to be rooted in the modulation of neuropeptide release. nih.gov

Possible Role of Tachykinin Control in Visceral Motility Regulation

A plausible mechanism for this compound's regulation of bladder function involves its interaction with tachykinin systems. nih.gov Tachykinins, such as Substance P (SP), are neuropeptides involved in sensory nerve signaling and the regulation of the micturition reflex. nih.govnih.gov Studies have indicated that the analgesic effect of this compound may be linked to the inhibition of spinal Substance P release. nih.gov This is highly relevant to its effects on the urinary bladder, as this compound has been described as an inhibitor of both Calcitonin Gene-Related Peptide (CGRP) and SP release at the spinal cord level. nih.gov By inhibiting the release of SP, this compound may modulate the afferent nerve activity that can contribute to detrusor overactivity, thereby reducing the number of voids and improving symptoms of urinary incontinence. nih.govsemmelweis.hu

Influence on Spinal Purinergic Control of Visceral Sensory Transmission

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in visceral sensory transmission, particularly in organs like the urinary bladder. nih.gov ATP released from urothelial cells during bladder distension can activate P2X3 and P2X2/3 receptors on sensory nerve fibers, initiating physiological reflexes and, under pathological conditions, visceral pain. nih.gov this compound's mechanism of action, which involves the modulation of neuropeptides like CGRP and substance P, intersects with the purinergic control of visceral sensation, as these neuropeptides are central to transmitting nociceptive signals from the viscera to the central nervous system. thieme-connect.comnih.gov

The therapeutic potential of this compound in bladder disorders is partly based on these effects. thieme-connect.com By reducing the release of substance P and CGRP in the spinal cord, this compound can dampen the transmission of noxious sensory information originating from the bladder. nih.govthieme-connect.com This action could potentially modulate the visceral hyperalgesia associated with conditions like interstitial cystitis or overactive bladder, where afferent nerve signaling is heightened. nih.gov The regulation of visceral motility and the inflammation process in the urinary bladder may be facilitated by this tachykinin control, suggesting a beneficial role in certain forms of urinary incontinence. thieme-connect.com Although direct studies extensively detailing this compound's interaction with specific P2X or P2Y receptors are not prominent, its established influence on the downstream signaling molecules (SP and CGRP) of visceral afferent pathways places it as a modulator of the consequences of purinergic activation in visceral sensory control.

Table 1: Research Findings on this compound's Effect on Neuropeptide Release

Experimental Model Neuropeptide Measured Effect of this compound Antagonist Effect
In vitro rat spinal cord slices Substance P-like material (SPLM) Significant reduction (-25%) Antagonized by Idazoxan
In vitro rat spinal cord slices CGRP-like material (CGRPLM) Significant reduction (-20%) Antagonized by Idazoxan
In vivo intrathecal perfusion (rats) Substance P-like material (SPLM) Marked reduction (up to -50%) Not specified
In vivo intrathecal perfusion (rats) CGRP-like material (CGRPLM) Marginal reduction Not specified
In vivo systemic administration (rats) Substance P-like material (SPLM) Significant reduction (-50%) Not specified

Implications of Central Norepinephrine Function in Bladder Disorder Modulation

The central nervous system, particularly through noradrenergic pathways, exerts significant control over lower urinary tract function. nih.gov this compound's mechanism of action is closely tied to this system, as it is understood to increase extracellular levels of norepinephrine. thieme-connect.com This increase in central norepinephrine has direct implications for modulating bladder activity and is a key component of this compound's therapeutic effects in bladder disorders like overactive bladder (OAB). thieme-connect.comnih.gov

Central norepinephrine, originating from areas like the locus coeruleus, can influence the neural circuits that control micturition. nih.gov Specifically, norepinephrine can activate alpha-1 adrenoceptors on preganglionic neurons in the sacral spinal cord, leading to bladder contraction. nih.gov However, the sympathetic nervous system's role in bladder function is complex; during the storage phase, norepinephrine typically promotes bladder relaxation via beta-adrenoceptors in the detrusor muscle and contraction of the bladder neck via alpha-adrenoceptors. nih.gov The aggravation of symptoms in some bladder conditions by stress highlights the involvement of the sympathetic nervous system. nih.gov

This compound's efficacy in preclinical models of bladder dysfunction and in clinical trials for urinary incontinence is linked to its ability to modulate these noradrenergic pathways. thieme-connect.comnih.gov In a rat model of isovolumetric rhythmic bladder contractions, this compound was shown to reduce the amplitude of bladder contractions without altering their frequency. thieme-connect.com Furthermore, in a Phase 2 clinical trial, this compound demonstrated significant improvement over placebo in patients with OAB, reducing the average number of daily voidings and increasing the mean voided volume. nih.gov These findings suggest that by enhancing central norepinephrine function, this compound can help regulate detrusor overactivity and improve bladder control. nih.gov

Table 2: Phase 2 Clinical Trial Efficacy of this compound in Overactive Bladder

Efficacy Measure This compound Group Placebo Group Oxybutynin Group p-value
Reduction in voidings per 24h -33.4% -17.0% -34.3% p=0.001
Increase in mean voided volume +17.8% 0% +14.5% p=0.002

Preclinical Metabolism and Biotransformation of Cizolirtine

Identification of Cizolirtine Metabolites in Animal Systems

Investigating the metabolic pathways of this compound in preclinical animal models is essential for predicting its disposition in humans and for assessing the relevance of animal toxicity findings. Studies involving the analysis of excreta, such as urine, are common methods for identifying and characterizing drug metabolites formed in vivo.

Table 1: this compound Metabolites Identified in Preclinical Animal Excreta

SpeciesNumber of Metabolites DetectedAnalytical Method
Rat12Radio-HPLC
Dog6Radio-HPLC

In Vitro Metabolic Activation Studies of this compound

In vitro metabolic activation studies are pivotal for dissecting the enzymatic pathways involved in drug metabolism and for predicting potential metabolic liabilities. These studies utilize isolated enzymes, subcellular fractions, or whole cells to mimic the metabolic processes occurring within the body. For this compound, these investigations employ standard systems such as liver microsomes and S9 fractions to understand its biotransformation.

The use of liver microsomes, which are rich in Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, allows for the assessment of oxidative metabolism evotec.comnih.gov. Similarly, S9 fractions, containing both microsomal and cytosolic enzymes, provide a broader view of both Phase I and Phase II metabolic reactions bioivt.comnih.govmdpi.com. These in vitro systems are instrumental in identifying metabolic "soft spots" – sites on the molecule prone to rapid metabolic degradation – and in evaluating the potential for drug-drug interactions mediated by enzyme inhibition or induction escientificpublishers.comadmescope.comadmescope.comwuxiapptec.com. Such studies are crucial for optimizing lead compounds and for ensuring that preclinical safety studies adequately reflect human exposure to metabolites.

Mammalian liver post-mitochondrial fractions, commonly referred to as S9 fractions, are widely employed in in vitro drug metabolism research due to their comprehensive enzymatic content. S9 fractions are prepared from liver homogenates by centrifugation, yielding a supernatant that contains both microsomal (containing Phase I enzymes like CYPs) and cytosolic (containing Phase II enzymes such as UDP-glucuronosyltransferases and sulfotransferases) components bioivt.commdpi.com. This dual enzymatic capacity makes S9 fractions a valuable tool for studying the complete spectrum of drug metabolism, including both Phase I and Phase II reactions nih.gov.

The use of S9 fractions in metabolic studies requires the addition of appropriate cofactors to support enzymatic activity. For Phase I metabolism, a NADPH-generating system is essential to provide the reducing equivalents for CYP enzymes bioivt.comthieme-connect.com. For Phase II conjugation reactions, cofactors such as UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) are typically supplemented bioivt.com.

Studies have demonstrated that S9 fractions can provide a more complete metabolic profile compared to microsomes alone, as they encompass Phase II conjugation pathways, which are often critical for drug elimination nih.gov. In the context of this compound, S9 fractions have been utilized in genotoxicity assessment, where they serve as a metabolic activation system to detect potential mutagenicity that may arise from metabolic transformation thieme-connect.com. The inclusion of S9 fractions in such assays allows for the evaluation of whether this compound or its metabolites exhibit genotoxic potential under conditions that mimic hepatic metabolic processing.

Compound List:

this compound

Future Research Directions for Cizolirtine Compound

Further Elucidation of Cizolirtine's Molecular Targets and Specific Ligand-Receptor Interactions

While this compound is recognized as a modulator of SP and CGRP release, the exact molecular targets through which it exerts its effects remain to be fully characterized. A pivotal area for future research is the detailed investigation of its interaction with cellular components.

Current evidence suggests an indirect involvement of the alpha-2 adrenoceptor system in the analgesic effects of this compound. Studies have demonstrated that the alpha-2 adrenoceptor antagonist idazoxan (B1206943) can prevent the analgesic and antihyperalgesic effects of this compound. Intriguingly, this compound itself does not exhibit direct binding affinity for alpha-2 adrenergic receptors. This suggests a more complex mechanism of action, possibly involving the modulation of noradrenergic pathways that, in turn, influence the release of SP and CGRP from presynaptic terminals.

Future research should, therefore, focus on:

Identifying the direct binding site(s) of this compound: Advanced techniques such as affinity chromatography, mass spectrometry-based proteomic approaches, and radioligand binding assays with a labeled form of this compound could be employed to identify its primary molecular target(s).

Characterizing the nature of the interaction: Once a target is identified, detailed studies on the specific ligand-receptor interactions, including binding affinity (Ki), dissociation constants (Kd), and the identification of specific amino acid residues involved in binding through site-directed mutagenesis, are essential.

Molecular modeling and simulation: In the absence of a clearly identified direct target, computational studies could explore potential interactions of this compound with various receptors and ion channels known to modulate neuropeptide release. Molecular docking simulations could predict binding energies and modes of interaction, guiding further experimental validation.

Table 1: Key Research Questions for this compound's Molecular Targets

Advanced Preclinical Models for Comprehensive Mechanistic Validation of this compound

To date, the analgesic and neuropeptide-modulating effects of this compound have been demonstrated in several preclinical models. These include in vitro preparations of spinal cord slices and in vivo models of neuropathic pain in rats, such as those induced by sciatic nerve constriction and streptozotocin-induced diabetes. mdpi.com While these models have been instrumental, the use of more advanced and specific preclinical models will be crucial for a more comprehensive validation of its mechanisms.

Future research should incorporate:

Genetically modified animal models: The use of knockout or transgenic animals lacking specific receptor subtypes (e.g., alpha-2A, -2B, -2C adrenoceptor subtypes) would provide definitive evidence for or against their involvement in the mechanism of action of this compound.

Humanized animal models: Where possible, employing models that express human receptors or other relevant proteins could provide data that is more translatable to the clinical setting.

Disease-specific models of bladder dysfunction: While clinical trials have suggested efficacy in overactive bladder, detailed preclinical studies using models of detrusor overactivity, bladder outlet obstruction, or cyclophosphamide-induced cystitis would be valuable to understand its effects on bladder pathophysiology.

Optogenetic and chemogenetic techniques: These advanced methods would allow for the precise control of specific neuronal populations, enabling researchers to dissect the neural circuits through which this compound modulates pain and bladder function.

Table 2: Preclinical Models for Future this compound Research

Comparative Pharmacological Studies with Other Neuropeptide Release Modulators

The therapeutic landscape for conditions involving neuropeptide dysregulation has evolved significantly with the advent of CGRP inhibitors and SP (NK1 receptor) antagonists. Comparative pharmacological studies are essential to position this compound within this landscape and to understand its unique therapeutic potential.

Future studies should aim to:

Directly compare the efficacy and potency of this compound with CGRP monoclonal antibodies (e.g., Erenumab, Fremanezumab, Galcanezumab), CGRP receptor antagonists (gepants), and NK1 receptor antagonists (e.g., Aprepitant) in validated preclinical models of pain and bladder dysfunction.

Investigate potential synergistic effects: Combining this compound with these other classes of drugs could offer a multi-targeted approach to treatment, potentially leading to enhanced efficacy or a reduction in required doses and associated side effects.

Elucidate mechanistic differences: While all these compounds ultimately affect neuropeptide signaling, their mechanisms of action are distinct. This compound appears to modulate the release of neuropeptides, whereas the others act by blocking the peptide or its receptor. Comparative studies should explore the downstream consequences of these different mechanisms on neuronal excitability and signaling pathways.

Table 3: Comparison of Neuropeptide Release Modulators

Detailed Investigation into Specific Receptor Subtype Modulation in Bladder Function by this compound

The urinary bladder is innervated by a complex network of nerves that express a variety of receptors, including adrenoceptors and tachykinin receptors. Given this compound's efficacy in urinary incontinence and its proposed mechanism involving the alpha-2 adrenoceptor system, a more detailed investigation into the specific receptor subtypes involved in its effects on bladder function is warranted.

Future research in this area should focus on:

Identifying the alpha-2 adrenoceptor subtypes in the bladder: While the alpha-2A subtype is thought to be predominant, a comprehensive expression analysis in different bladder tissues (detrusor, urothelium, afferent nerves) is needed. nih.gov

Investigating the role of tachykinin receptor subtypes: The bladder expresses both NK1 and NK2 receptors, which are involved in sensory nerve activation and detrusor muscle contraction. nih.govnih.gov It is important to determine if this compound's modulation of SP release has differential effects on these receptor-mediated pathways.

Functional studies in isolated bladder tissues: Using isolated bladder strips from various animal species, including humans, the effects of this compound on nerve-evoked and agonist-induced contractions can be studied in the presence of selective antagonists for different receptor subtypes. This would help to pinpoint the specific receptors involved in its bladder-modulating effects.

By pursuing these future research directions, a more complete and nuanced understanding of the pharmacology of this compound can be achieved, which will be critical for its potential future development and clinical application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.